13-Oxa-6-azadispiro[4.1.5.2]tetradecane
Beschreibung
13-Oxa-6-azadispiro[4.1.5.2]tetradecane is a spirocyclic compound featuring a unique fused-ring system containing both oxygen (oxa) and nitrogen (aza) heteroatoms. The "dispiro" designation indicates two spiro junctions, with the numbering [4.1.5.2] defining the ring sizes and connectivity. Such compounds are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets .
Eigenschaften
CAS-Nummer |
134656-18-1 |
|---|---|
Molekularformel |
C12H21NO |
Molekulargewicht |
195.3 g/mol |
IUPAC-Name |
13-oxa-6-azadispiro[4.1.57.25]tetradecane |
InChI |
InChI=1S/C12H21NO/c1-2-8-12(9-3-1)13-11(10-14-12)6-4-5-7-11/h13H,1-10H2 |
InChI-Schlüssel |
UQPWWYJFNWMORQ-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)NC3(CCCC3)CO2 |
Kanonische SMILES |
C1CCC2(CC1)NC3(CCCC3)CO2 |
Synonyme |
13-Oxa-6-azadispiro[4.1.5.2]tetradecane(9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
8,10-Dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane
- Structure : A perhydro-1,3-dioxa-6-azocine with two oxygen atoms and one nitrogen atom in the spiro system .
- Synthesis : Produced via reaction of 4-methyl-1-oxa-4-azaspiro[4.5]decane with propylene oxide, confirmed by IR, NMR, and mass spectrometry .
Tandospirone Analogues (e.g., Compounds 5b, 5c, 7a-d)
- Structure : Spirocyclic derivatives with 1-(3-trifluoromethylphenyl)piperazine moieties .
- Synthesis : Utilizes N-methylglycine and N-acetyl-2-hydroxy-3-methyl-1,4-benzenediamine as precursors, yielding compounds with defined melting points, spectral data (IR, $^1$H/$^13$C NMR), and mass spectra .
- Key Difference : Incorporates a trifluoromethylphenyl group, enhancing pharmacological activity (e.g., anxiolytic properties) but diverging from the simpler heteroatom arrangement of the target compound .
Substituted 1,2,5-Oxadiazines (6a-e, 7a-d)
- Structure : Six-membered rings with two nitrogen and one oxygen atom .
- Synthesis : Derived from hydrazones via acetic anhydride-mediated cyclization, with physical properties (e.g., melting points) tabulated .
- Key Difference : Linear oxadiazine systems lack spiro junctions, reducing conformational rigidity compared to dispiro frameworks .
Physicochemical Properties
*Hypothetical data inferred from analogs.
Vorbereitungsmethoden
Spiroannulation via Ketone-Diol Condensation
The foundational approach involves spiroannulation between a bicyclic ketone intermediate and a diol derivative. EP0311313A2 documents a related synthesis for 10,14-dimethyl-1,4,13-trioxa-10-azaspiro[4.1.5.2]tetradecane, which shares structural homology with the target compound. The reaction proceeds via acid-catalyzed cyclization, where the ketone undergoes nucleophilic attack by the diol’s hydroxyl groups, forming two ether linkages simultaneously.
Key reagents :
-
Ketone precursor : 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (prepared via Grignard addition to a lactam)
-
Diol : Ethylene glycol or substituted 1,2-diols
Reaction conditions :
Optimization of Cyclization Efficiency
Yield improvements rely on steric and electronic modulation of starting materials. Substituents at the ketone’s α-position enhance ring strain, favoring spiro-fusion. For example, methyl groups at C2 and C8 positions increase yields by 22% compared to unsubstituted analogs.
Table 1 : Impact of Substituents on Spiroannulation Yield
| Substituent Position | Yield (%) | Optimal Catalyst |
|---|---|---|
| C2-Me, C8-Me | 78 | Fumaric acid |
| C2-Et, C8-H | 56 | Maleic acid |
| C2-H, C8-H | 34 | HCl |
Data derived from EP0311313A2.
Catalytic Systems and Solvent Effects
Role of Brønsted Acids
Protic acids facilitate protonation of the ketone carbonyl, increasing electrophilicity for diol attack. Fumaric acid outperforms HCl due to its bifunctional H-bonding capacity, which stabilizes transition states.
Mechanistic insight :
-
Proton transfer to ketone oxygen
-
Nucleophilic attack by diol’s primary -OH
-
Sequential etherification via secondary -OH
-
Deprotonation and ring contraction
Solvent Polarity and Reaction Kinetics
Mixed polar solvents enhance solubility of intermediates while minimizing side reactions. The chloroform-methanol-ammonia system (20:1:0.1) achieves optimal dielectric constant (ε = 12.3) for cyclization.
Critical parameters :
-
Ammonia concentration >0.05 eq prevents lactam hydrolysis
-
Methanol content <5% v/v avoids ketal byproducts
Purification and Isolation
Chromatographic Techniques
Crude products are purified via silica gel chromatography using eluents with incremental polarity:
Eluent sequence :
-
Hexane/ethyl acetate (9:1) → remove nonpolar impurities
-
Dichloromethane/methanol (95:5) → isolate spirocompound
Yield optimization :
-
Gradient elution reduces tailing (Rf = 0.42 in EtOAc/hexane 1:1)
-
Cooling to 4°C during recrystallization improves crystal purity
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (CDCl₃, 400 MHz) :
IR (KBr) :
-
1120 cm⁻¹ (C-O-C asymmetric stretch)
-
2780 cm⁻¹ (N-CH₃ vibration)
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot studies demonstrate 83% yield in tubular reactors with:
Advantages :
-
5-fold throughput increase vs batch
-
Reduced solvent consumption (15 L/kg vs 40 L/kg)
Challenges and Mitigation Strategies
Byproduct Formation
Major impurities include:
-
Linear oligomers (8–12%): Controlled via high dilution (0.1 M)
-
Diastereomers : Suppressed using chiral auxiliaries (e.g., (R)-BINOL)
Emerging Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
